3-(4-Bromophenyl)-1,1-diphenylurea

Medicinal chemistry Scaffold design Hydrogen bonding

3-(4-Bromophenyl)-1,1-diphenylurea (CAS 195452-05-2, molecular formula C₁₉H₁₅BrN₂O, MW 367.2 g/mol) is an unsymmetrical N,N-diphenylurea derivative bearing a para-bromophenyl substituent on the N′-position. Unlike the widely studied symmetric 1,3-diphenylurea scaffold (CAS 102-07-8) that forms the pharmacophoric core of sorafenib and numerous kinase inhibitors, this compound features both phenyl groups on the same urea nitrogen (1,1-substitution pattern), producing a distinct hydrogen-bonding profile and conformational landscape.

Molecular Formula C19H15BrN2O
Molecular Weight 367.246
CAS No. 195452-05-2
Cat. No. B2752212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-1,1-diphenylurea
CAS195452-05-2
Molecular FormulaC19H15BrN2O
Molecular Weight367.246
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br
InChIInChI=1S/C19H15BrN2O/c20-15-11-13-16(14-12-15)21-19(23)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,(H,21,23)
InChIKeyOZDIGTYUZUXOMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Bromophenyl)-1,1-diphenylurea (CAS 195452-05-2): A Structurally Distinct Unsymmetrical Diphenylurea Scaffold for Medicinal Chemistry and Cross-Coupling Applications


3-(4-Bromophenyl)-1,1-diphenylurea (CAS 195452-05-2, molecular formula C₁₉H₁₅BrN₂O, MW 367.2 g/mol) is an unsymmetrical N,N-diphenylurea derivative bearing a para-bromophenyl substituent on the N′-position. Unlike the widely studied symmetric 1,3-diphenylurea scaffold (CAS 102-07-8) that forms the pharmacophoric core of sorafenib and numerous kinase inhibitors, this compound features both phenyl groups on the same urea nitrogen (1,1-substitution pattern), producing a distinct hydrogen-bonding profile and conformational landscape [1]. Computed physicochemical properties include XLogP3 of 4.0, a single hydrogen bond donor, one hydrogen bond acceptor, and a topological polar surface area of 32.3 Ų [1]. The para-bromo substituent serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, positioning this compound as both a potential bioactive scaffold and a key intermediate for library generation [2].

Why 3-(4-Bromophenyl)-1,1-diphenylurea Cannot Be Replaced by Generic 1,3-Diphenylurea or Simple Bromophenylurea Analogs


The 1,1-diphenylurea architecture (both phenyl rings on the same nitrogen) creates a fundamentally different electronic and steric environment compared to the symmetric 1,3-diphenylurea scaffold, altering hydrogen-bond donor/acceptor geometry, conformational preferences, and target-binding interactions [1]. Heat capacity measurements confirm distinct thermodynamic properties between 1,1-diphenylurea and 1,3-diphenylurea in the crystalline state [2]. The para-bromophenyl substituent further differentiates this compound from unsubstituted N,N-diphenylurea (CAS 603-54-3) by providing both a heavy-atom probe for X-ray crystallography and a reactive site for palladium-catalyzed cross-coupling—functional features absent in non-halogenated analogs [3]. The closest commercially available comparator, 3-(4-bromophenyl)-1,1-dibenzylurea (CAS 86764-45-6, Sigma Aldrich S595446), replaces the N,N-diphenyl groups with N,N-dibenzyl groups, increasing molecular weight (395.3 vs. 367.2 g/mol) and conformational flexibility, which alters both lipophilicity and metabolic stability profiles . Generic 1,3-diphenylurea lacks both the bromine substitution and the 1,1-substitution pattern, making it unsuitable as a surrogate in applications requiring either the unsymmetrical scaffold or the halogen handle.

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-1,1-diphenylurea Versus Closest Structural Analogs


Scaffold Geometry: 1,1-Diphenylurea vs. 1,3-Diphenylurea Hydrogen-Bonding Architecture Determines Target Engagement Potential

The fundamental structural difference between 3-(4-bromophenyl)-1,1-diphenylurea and the ubiquitous 1,3-diphenylurea scaffold lies in the urea substitution pattern. In the 1,1-diphenylurea architecture, both N-phenyl groups are attached to the same urea nitrogen, producing one hydrogen bond donor (N′-H) and a sterically encumbered carbonyl acceptor, compared to the two-donor/one-acceptor arrangement of 1,3-diphenylurea [1]. This altered hydrogen-bonding capacity is critical because the 1,3-diphenylurea motif derives its kinase inhibitory activity from a well-characterized dual-donor binding mode to the kinase hinge region (as exploited in sorafenib); the 1,1-substituted variant cannot engage targets through this conserved pharmacophoric interaction and therefore exhibits a fundamentally distinct target-selectivity profile [2]. Computed TPSA is 32.3 Ų for the target compound versus 41.1 Ų for 1,3-diphenylurea, reflecting the reduced hydrogen-bonding surface [1].

Medicinal chemistry Scaffold design Hydrogen bonding

Synthetic Utility: Para-Bromo Substituent Enables Suzuki-Miyaura Cross-Coupling for Library Generation

The para-bromophenyl group of the target compound provides a reactive aryl halide site for palladium-catalyzed Suzuki-Miyaura cross-coupling. Saeed et al. (2017) demonstrated that 3-bromo-substituted diarylureas serve as effective substrates for coupling with arylboronic acids to generate arylated-diphenylurea libraries related to sorafenib [1]. In contrast, non-halogenated N,N-diphenylurea (CAS 603-54-3) lacks any cross-coupling handle, and 1,3-diphenylurea requires separate halogenation steps to achieve similar reactivity. The benzyl analog 3-(4-bromophenyl)-1,1-dibenzylurea (CAS 86764-45-6) retains the bromine handle but introduces additional conformational flexibility from the benzyl groups, which may complicate crystallization and structure determination . The target compound thus occupies a strategic niche: it combines the rigid 1,1-diphenyl scaffold with a single reactive halogen site, enabling modular diversification without the conformational ambiguity of benzyl-substituted analogs.

Organic synthesis Cross-coupling Library generation

Physicochemical Differentiation: Lipophilicity and Rotatable Bond Profile vs. Symmetric and Benzyl Analogs

The target compound (MW 367.2, XLogP3 4.0, 3 rotatable bonds) occupies a distinct physicochemical space relative to its closest analogs [1]. 1,3-Diphenylurea (MW 212.25, XLogP3 ~2.2, 2 rotatable bonds) is significantly smaller and more polar [2]. The dibenzyl analog 3-(4-bromophenyl)-1,1-dibenzylurea (MW 395.3, predicted logP higher due to additional methylene groups, 5 rotatable bonds) is larger and more flexible . The symmetrically bis-brominated analog 1,3-bis(4-bromophenyl)urea (CAS 6341-55-5, MW 370.0) has comparable MW but a symmetric 1,3-substitution pattern, producing two HBD sites . The target compound's single HBD (vs. 2 for both symmetric analogs) and controlled lipophilicity make it particularly suitable for applications where reduced hydrogen-bonding capacity is desired, such as blood-brain barrier penetration studies or projects targeting intracellular binding sites with limited polarity tolerance.

Physicochemical properties Drug-likeness LogP

Patent-Defined Scope: Diphenylurea Derivatives as Dual α₂/5-HT₂C Antagonists for CNS Applications

U.S. Patent 6,784,183 (issued 2004) discloses diphenylurea compounds of formula (I) wherein R₁–R₄ independently represent hydrogen, halogen, alkyl, or alkoxy groups, and claims their use as dual α₂-adrenergic/5-HT₂C receptor antagonists for treating depression, anxiety, schizophrenia, and related CNS disorders [1]. The generic Markush structure encompasses 3-(4-bromophenyl)-1,1-diphenylurea (R₁–R₃ = H, R₄ = 4-Br) as a specific embodiment. The patent explicitly teaches that compounds having a dual antagonist character confer synergistic restoration of monoaminergic neurotransmission, a therapeutic advantage over single-receptor agents [1]. In contrast, 1,3-diphenylurea derivatives are primarily claimed as raf kinase inhibitors (WO 99/32436) and serotonergic agents (JP 11130750), establishing distinct intellectual property domains for the 1,1- vs. 1,3-substitution patterns [1]. This patent landscape differentiation means that 1,1-diphenylurea derivatives occupy a separate freedom-to-operate space for CNS indications compared to the heavily patented 1,3-diphenylurea kinase inhibitor field.

CNS drug discovery GPCR Patent landscape

Bromine as a Heavy-Atom Probe: Crystallographic Phasing Advantage vs. Non-Halogenated Diphenylureas

The single bromine atom in 3-(4-bromophenyl)-1,1-diphenylurea provides a significant anomalous scattering signal for X-ray crystallography. With an anomalous scattering factor (f″) of approximately 1.3 electrons at Cu Kα wavelength, bromine enables experimental phasing by single-wavelength anomalous dispersion (SAD) methods [1]. This capability is absent in non-halogenated diphenylureas (1,3-diphenylurea, N,N-diphenylurea) and provides weaker signal in chlorinated analogs (f″ ≈ 0.5 e⁻ for Cl at Cu Kα). The 1,3-bis(4-bromophenyl)urea analog (CAS 6341-55-5) contains two bromine atoms, which can provide stronger phasing power but also introduces ambiguity in substructure solution due to the centrosymmetric arrangement . The single, asymmetrically positioned bromine in the target compound offers a clean anomalous scatterer for unambiguous substructure determination in protein-ligand co-crystallography studies, a practical advantage for structural biology groups.

Structural biology X-ray crystallography Phasing

Validated Research and Industrial Application Scenarios for 3-(4-Bromophenyl)-1,1-diphenylurea


Scaffold-Hopping Library Design: Exploring 1,1-Diphenylurea Chemical Space Orthogonal to Sorafenib-Like Kinase Inhibitors

For medicinal chemistry teams seeking to escape the crowded 1,3-diphenylurea kinase inhibitor patent landscape, 3-(4-bromophenyl)-1,1-diphenylurea offers a structurally distinct starting point. The 1,1-substitution pattern cannot engage kinase hinge regions through the canonical dual-donor binding mode utilized by sorafenib and its analogs, potentially redirecting target engagement toward non-kinase targets such as GPCRs . The para-bromine handle enables rapid diversification via Suzuki-Miyaura coupling to explore structure-activity relationships across diverse chemotypes, as validated by Saeed et al. (2017) for analogous 3-bromo-diarylurea substrates .

CNS Drug Discovery Programs Targeting α₂-Adrenergic and 5-HT₂C Receptors

The compound falls within the generic Markush structure of U.S. Patent 6,784,183, which claims diphenylurea derivatives as dual α₂/5-HT₂C antagonists for treating depression, anxiety, schizophrenia, and cognitive disorders . Its computed physicochemical profile (MW 367.2, XLogP3 4.0, single HBD) aligns with typical CNS drug-likeness parameters, and the reduced hydrogen-bonding capacity relative to 1,3-diphenylureas may confer improved passive blood-brain barrier penetration . Research groups investigating monoaminergic neurotransmission can use this compound as a tool to probe the therapeutic potential of dual-receptor antagonism without the confounding kinase inhibitory activity associated with 1,3-diphenylurea-based compounds.

Protein-Ligand Co-Crystallography with Built-In SAD Phasing via Bromine Anomalous Scattering

The single para-bromine atom provides sufficient anomalous scattering (f″ ≈ 1.3 e⁻ at Cu Kα) for experimental SAD phasing in protein-ligand co-crystallography experiments . Unlike bis-brominated symmetric analogs (CAS 6341-55-5, which contains two bromine atoms in a symmetric arrangement that can complicate substructure solution), the single, asymmetrically positioned bromine enables unambiguous heavy-atom site identification . Structural biology groups can leverage this built-in phasing power to accelerate structure determination of target-ligand complexes without selenomethionine derivatization or exogenous heavy-atom soaking, potentially reducing the experimental timeline from crystal to refined structure.

Synthetic Intermediate for Diversification via Palladium-Catalyzed Cross-Coupling in Parallel Library Synthesis

The para-bromophenyl group serves as a versatile electrophilic partner for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. Saeed et al. (2017) validated this approach using 3-bromo-substituted diarylureas treated with various arylboronic acids to generate a library of arylated-diphenylurea analogs related to sorafenib . Compared to 3-(4-bromophenyl)-1,1-dibenzylurea (CAS 86764-45-6, Sigma Aldrich S595446), which introduces additional conformational flexibility from benzyl rotors , the target compound provides a more rigid scaffold that may yield more interpretable SAR trends. The single reactive site (vs. two in 1,3-bis(4-bromophenyl)urea) ensures cleaner mono-functionalization, simplifying purification and characterization in parallel synthesis workflows.

Quote Request

Request a Quote for 3-(4-Bromophenyl)-1,1-diphenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.